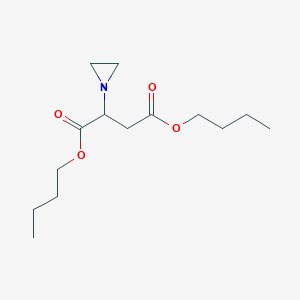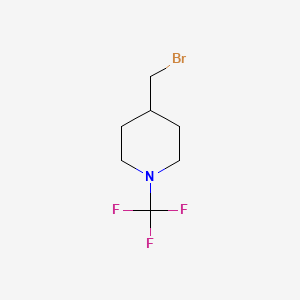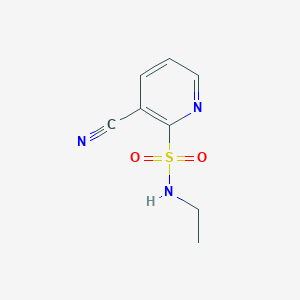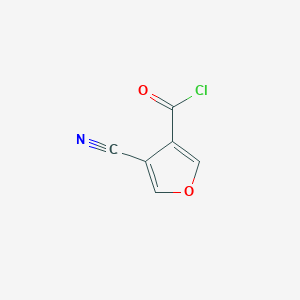
3-Furancarbonyl chloride, 4-cyano-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Furancarbonyl chloride, 4-cyano-: is an organic compound with the molecular formula C6H2ClNO2 and a molecular weight of 155.54 g/mol . This compound is characterized by the presence of a furan ring, a carbonyl chloride group, and a cyano group. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Furancarbonyl chloride, 4-cyano- typically involves the reaction of 3-furancarboxylic acid with thionyl chloride (SOCl2) in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .
Industrial Production Methods: In an industrial setting, the production of 3-Furancarbonyl chloride, 4-cyano- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional purification steps such as distillation or recrystallization to obtain the final product .
化学反応の分析
Types of Reactions: 3-Furancarbonyl chloride, 4-cyano- undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The furan ring can undergo oxidation to form furan derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed under controlled conditions.
Major Products:
Amides and Esters: Formed from nucleophilic substitution reactions.
Amines: Resulting from the reduction of the cyano group.
Oxidized Furan Derivatives: Produced from the oxidation of the furan ring.
科学的研究の応用
Chemistry: 3-Furancarbonyl chloride, 4-cyano- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. It serves as a building block for the preparation of heterocyclic compounds and other functionalized molecules .
Biology: In biological research, this compound is used to study the reactivity and interactions of furan derivatives with biological molecules. It is also employed in the synthesis of bioactive compounds with potential therapeutic applications .
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of molecules with anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, 3-Furancarbonyl chloride, 4-cyano- is used in the production of specialty chemicals, including dyes, pigments, and coatings. It is also utilized in the development of advanced materials with specific properties .
作用機序
The mechanism of action of 3-Furancarbonyl chloride, 4-cyano- involves its reactivity towards nucleophiles and electrophiles. The acyl chloride group readily reacts with nucleophiles to form various derivatives, while the cyano group can participate in reduction and other transformations. The furan ring provides a stable framework for these reactions, allowing for the formation of diverse products .
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, depending on the specific application. In medicinal chemistry, it is designed to target specific pathways involved in disease processes, such as inflammation or cancer .
類似化合物との比較
3-Furancarboxylic acid: Lacks the acyl chloride and cyano groups, making it less reactive in certain chemical reactions.
4-Cyanobenzoic acid: Contains a cyano group but lacks the furan ring, resulting in different reactivity and applications.
Furfuryl chloride: Contains a furan ring and a chloride group but lacks the cyano group, leading to different chemical behavior.
Uniqueness: 3-Furancarbonyl chloride, 4-cyano- is unique due to the combination of the furan ring, acyl chloride group, and cyano group. This combination imparts specific reactivity and versatility, making it valuable in various chemical and research applications .
特性
CAS番号 |
23268-23-7 |
|---|---|
分子式 |
C6H2ClNO2 |
分子量 |
155.54 g/mol |
IUPAC名 |
4-cyanofuran-3-carbonyl chloride |
InChI |
InChI=1S/C6H2ClNO2/c7-6(9)5-3-10-2-4(5)1-8/h2-3H |
InChIキー |
NVVISZHKUQMQAV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CO1)C(=O)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


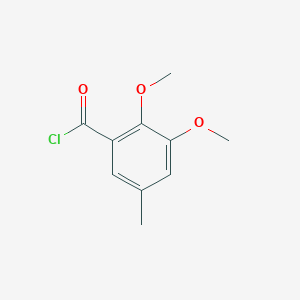
![2-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13968162.png)

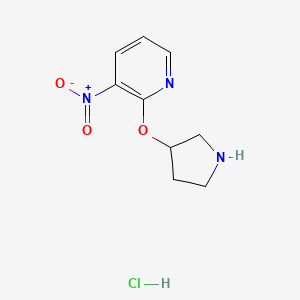

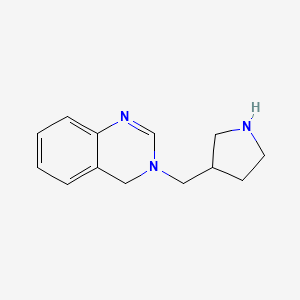
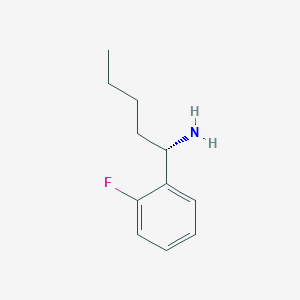
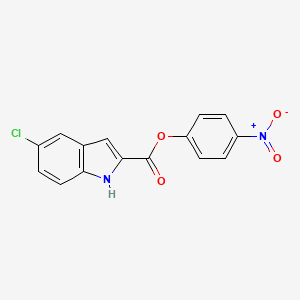
![[(2R)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate](/img/structure/B13968193.png)
![1-[2-(Methylamino)ethyl]piperazine-2,3-dione](/img/structure/B13968212.png)
